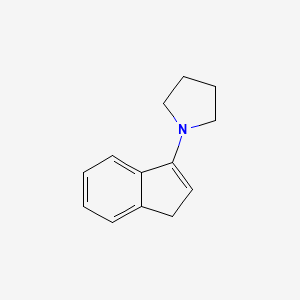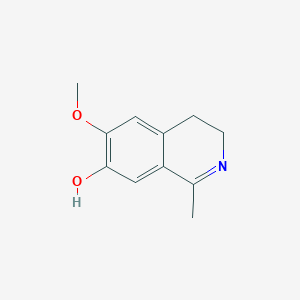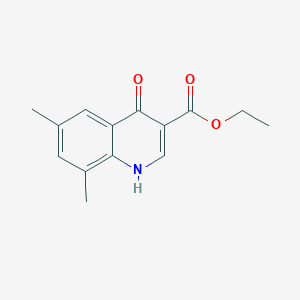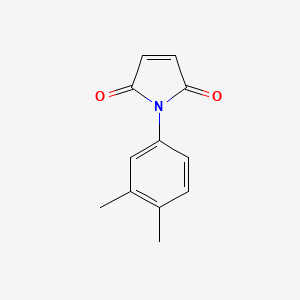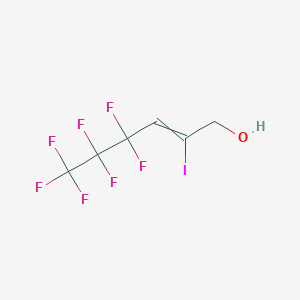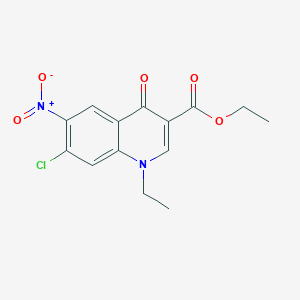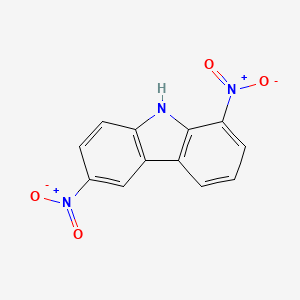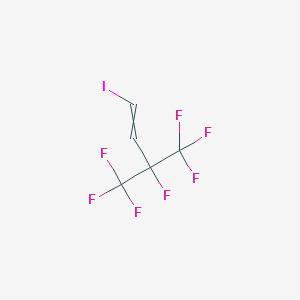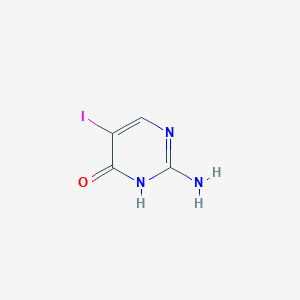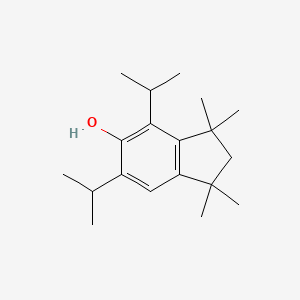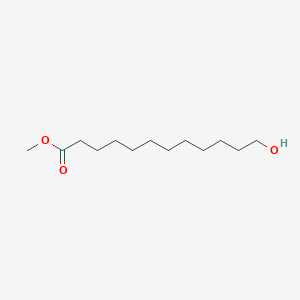
Cyclopropylidene cyclopropane
Overview
Description
Cyclopropylidene cyclopropane is an organic compound with the molecular formula C₆H₈. It is a highly strained molecule due to the presence of two cyclopropane rings. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The strain in the cyclopropane rings makes it a valuable intermediate in various chemical reactions and synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylidene cyclopropane can be synthesized through several methods. One common approach involves the reaction of carbenes with alkenes or cycloalkenes. Carbenes, such as methylene (CH₂), react with the double bonds in alkenes to form cyclopropane rings . Another method involves the use of cyclopropylidene intermediates, which can be generated through various catalytic processes .
Industrial Production Methods: The use of transition metal catalysts, such as palladium or nickel, can facilitate the formation of cyclopropane rings through cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylidene cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylidene derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with different substituents.
Substitution: Substitution reactions can occur at the cyclopropane rings, leading to the formation of various substituted cyclopropanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various cyclopropane derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of cyclopropylidene cyclopropane involves its high reactivity due to the strain in the cyclopropane rings. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Cyclopropylidene cyclopropane can be compared with other similar compounds, such as:
Cyclopropane: A simpler compound with a single cyclopropane ring.
Spirocyclopropanes: Compounds with a spirocyclic structure, where the cyclopropane ring is fused to another ring.
Cyclopropylidene derivatives: Various derivatives of this compound, which have different substituents on the cyclopropane rings.
This compound is unique due to its highly strained structure and the presence of two cyclopropane rings, which confer distinct reactivity and synthetic utility .
Properties
IUPAC Name |
cyclopropylidenecyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVNOHOCUKALPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181968 | |
| Record name | Cyclopropylidene cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27567-82-4 | |
| Record name | Cyclopropylidene cyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027567824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylidene cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


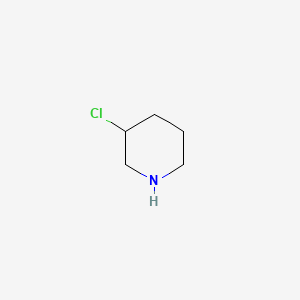
![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)
